6-Methoxyquinoline

概要

説明

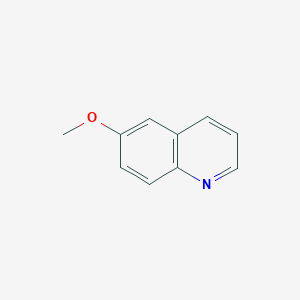

6-Methoxyquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, where a methoxy group is substituted at the sixth position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

準備方法

Synthetic Routes and Reaction Conditions: 6-Methoxyquinoline can be synthesized through several methods. One common approach involves the cyclization of o-aminobenzyl alcohols with ketones using transition metal catalysts such as iridium.

Industrial Production Methods: In industrial settings, this compound is often produced through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. This method is favored for its scalability and cost-effectiveness .

化学反応の分析

Types of Reactions: 6-Methoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide.

Reduction: Reduction reactions can convert it to 6-methoxy-1,2,3,4-tetrahydroquinoline.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 6-Methoxy-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted quinolines depending on the reagents used.

科学的研究の応用

Pharmaceutical Development

Anticancer and Anti-inflammatory Agents

6-Methoxyquinoline is frequently utilized as a building block in the synthesis of novel pharmaceuticals. Its derivatives have shown promise in developing anti-cancer and anti-inflammatory agents. Research indicates that certain this compound analogues exhibit significant cytotoxic effects against multidrug-resistant cancer cell lines, positioning them as potential candidates for overcoming drug resistance in cancer therapy .

P-glycoprotein Inhibition

A study focused on synthesizing 6-methoxy-2-arylquinoline analogues demonstrated their effectiveness as P-glycoprotein (P-gp) inhibitors , which are crucial for addressing multidrug resistance in cancer cells. The synthesized compounds showed varying degrees of P-gp inhibition, with some exhibiting stronger activity than established inhibitors like verapamil .

Analytical Chemistry

Fluorescent Probes

In analytical chemistry, this compound is employed to create fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time by detecting fluorescence variations linked to specific biological events. This application is particularly valuable in studying ion interactions and cellular dynamics .

Material Science

Organic Light-Emitting Diodes (OLEDs)

The compound is also explored in material science for its potential applications in the development of organic light-emitting diodes (OLEDs) . Its unique electronic properties make it suitable for enhancing the performance and efficiency of OLED technologies, contributing to advancements in display technologies .

Biological Research

Coordination Chemistry

In biological research, this compound functions as a ligand in coordination chemistry studies. It plays a role in investigating metal ion interactions within biological systems, providing insights into enzyme functions and mechanisms. This application is critical for understanding various biochemical pathways and developing new therapeutic strategies .

Summary Table of Applications

Case Studies

-

P-glycoprotein Inhibition Study

A series of 6-methoxy-2-arylquinoline analogues were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The study revealed that specific modifications to the quinoline structure could significantly enhance P-gp inhibitory activity, suggesting pathways for developing new anticancer therapies . -

Fluorescent Sensing Applications

Research on the fluorescence quenching properties of this compound indicated its potential as a sensor for chloride ions in aqueous media. The findings highlight its utility in environmental monitoring and biochemical assays .

作用機序

The mechanism of action of 6-Methoxyquinoline, particularly in its antitumor activity, involves the induction of oxidative stress. This compound increases the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative DNA damage. This damage triggers cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include DNA and various cellular enzymes involved in maintaining redox balance .

類似化合物との比較

- 6-Methylquinoline

- 6-Methoxyquinoline N-oxide

- 8-Methylquinoline

- 4-Hydroxy-7-methoxyquinoline

Comparison: this compound is unique due to its methoxy group at the sixth position, which imparts distinct chemical properties and reactivity. Compared to 6-Methylquinoline, the methoxy group makes it more electron-rich, enhancing its reactivity in electrophilic substitution reactions. The N-oxide derivative is more polar and has different solubility properties, making it useful in different applications .

生物活性

6-Methoxyquinoline (6-MQ) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 6-MQ, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 159.19 g/mol. Its structure consists of a quinoline ring with a methoxy group at the sixth position, which influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of 6-MQ and its derivatives as anticancer agents. A study synthesized a series of 6-methoxy-2-arylquinoline analogues and evaluated their cytotoxicity against multidrug-resistant gastric carcinoma cell lines. The results showed that certain derivatives had significant P-glycoprotein (P-gp) inhibitory activity, which is crucial for overcoming drug resistance in cancer therapy. Notably, compounds 5a and 5b exhibited P-gp inhibition that was 1.3-fold and 2.1-fold stronger than verapamil, respectively .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | P-gp Inhibition |

|---|---|---|---|

| 5a | EPG85-257RDB | - | Strong |

| 5b | EPG85-257P | - | Strong |

In another study, complexes of 6-MQ were evaluated for their effects on lung carcinoma models, revealing that they induce oxidative damage in both monolayer and multicellular spheroid cultures of A549 lung cancer cells . These findings suggest that the mechanism of action may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of 6-MQ have also been extensively studied. Research has shown that transition metal complexes of 6-MQ exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study characterized these complexes through various spectroscopic methods, confirming their potential as antibacterial agents .

Table 2: Antibacterial Activity of this compound Complexes

| Complex | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Cu(II)-6MQ | Staphylococcus aureus | 15 |

| Ni(II)-6MQ | Escherichia coli | 18 |

| Ag(I)-6MQ | Pseudomonas aeruginosa | 20 |

The biological activity of 6-MQ can be attributed to several mechanisms:

- P-glycoprotein Inhibition : As mentioned, certain derivatives inhibit P-gp, which is crucial for drug absorption and resistance.

- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis in cancer cells.

- Antibacterial Action : The interaction with bacterial membranes disrupts cellular integrity, leading to cell death.

Case Studies

A detailed examination of various studies illustrates the effectiveness of 6-MQ:

- Study on Lung Carcinoma : The use of 6-MQ complexes demonstrated a marked increase in oxidative stress markers in A549 cells, correlating with reduced cell viability .

- Antiplasmodial Activity : In another investigation, derivatives were tested against Plasmodium falciparum, showing promising results with low cytotoxicity towards mammalian cells while maintaining high selectivity for the parasite .

特性

IUPAC Name |

6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDLDPJYCIEXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063746 | |

| Record name | Quinoline, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26.5 deg C; [ChemIDplus] Clear dark red liquid; mp = 18-20 deg C; [Sigma-Aldrich MSDS], Colourless to pale yellow liquid; heavy sweet aroma | |

| Record name | 6-Methoxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Methoxyquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 6-Methoxyquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.151-1.154 (20º) | |

| Record name | 6-Methoxyquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00323 [mmHg] | |

| Record name | 6-Methoxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5263-87-6 | |

| Record name | 6-Methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5263-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005263876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-quinolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S1U3125AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-Methoxyquinoline?

A1: this compound has a molecular formula of C10H9NO and a molecular weight of 175.19 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR have been used to confirm the structure of this compound and its derivatives. [, , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and has been used to analyze this compound and its metal complexes. [, , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions and has been employed to study this compound's photophysical properties and its interaction with solvents. [, , , , , , ]

- Fluorescence Spectroscopy: this compound exhibits fluorescence, and its fluorescence properties have been studied in various solvents and systems, including micelles. [, , , , ]

Q3: How does the fluorescence of this compound change with pH?

A3: this compound's fluorescence is pH-dependent, indicating that it acts as a stronger base in its lowest excited singlet state. This pH dependence allows for calculating the rates and equilibria of proton exchange in the excited state. []

Q4: How does this compound behave in micellar solutions?

A4: Studies in cationic alkyltrimethylammonium bromide (nTAB) micelle solutions reveal that this compound experiences a shift in its absorption and emission peaks compared to bulk solutions. This suggests the probe resides in a less polar environment, likely the aqueous interface or palisade layer of the micelle. []

Q5: How can 3-Fluoro-6-methoxyquinoline be synthesized?

A5: A two-step synthesis of 3-Fluoro-6-methoxyquinoline involves reacting p-Anisidine with 2-fluoromalonic acid in phosphorus oxychloride, followed by hydrogenolysis of the resulting 2,4-dichloro-3-fluoro-6-methoxyquinoline. []

Q6: Can this compound be ozonolyzed?

A6: Yes, this compound undergoes efficient ozonolysis in a Corning low flow reactor, achieving conversions of up to 73.5% with recycling. []

Q7: How is 4-Cyano-6-methoxyquinoline synthesized from Quinine?

A7: Refluxing Quininone oxime with phosphorus pentachloride in chloroform leads to Beckmann fragmentation, yielding 4-Cyano-6-methoxyquinoline. []

Q8: Can this compound act as a ligand in metal complex formation?

A8: Yes, this compound readily forms complexes with various transition metals, including Co(II), Cu(II), Ni(II), Zn(II), and Ag(I). These complexes have been characterized by X-ray diffraction, revealing diverse coordination geometries around the metal center. [, , ]

Q9: Does this compound exhibit antimalarial activity?

A9: While this compound itself has not been reported to have antimalarial activity, it serves as a key structural component in several antimalarial drugs, including Primaquine. Derivatives of this compound with modifications at positions 4 and 8 have shown promising antimalarial activity in various studies. [, , , , , , ]

Q10: How is this compound metabolized?

A10: Studies using microorganisms like Streptomyces rimosus have identified several metabolites of Primaquine, a this compound derivative. These metabolites include 8-(4-acetamido-1-methylbutylamino)-6-methoxyquinoline, 8-(3-carboxyl-1-methylpropylamino)-6-methoxyquinoline, and a dimeric metabolite. The metabolism of Primaquine by hamster liver fractions has also been investigated, highlighting the role of oxidative pathways. [, , , ]

Q11: Can this compound derivatives form methemoglobin?

A11: Yes, certain hydroxy analogues of Primaquine, a this compound derivative, have been shown to induce methemoglobin formation in human erythrocytes, especially in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. These compounds also decrease glutathione (GSH) levels in G6PD-deficient erythrocytes. []

Q12: Does this compound interact with cytochrome P450 enzymes?

A12: Studies on this compound metabolism by hamster liver microsomes suggest that its oxidative metabolism is not primarily mediated by the cytochrome P450 system. This conclusion is based on the observation that NADPH, a cofactor for cytochrome P450 enzymes, decreased this compound metabolism, while inhibitors of cytochrome P450 did not significantly affect the metabolic rate. []

Q13: Can this compound be used in fluorescent probes?

A13: Yes, this compound derivatives have been incorporated into fluorescent probes for detecting metal ions, specifically zinc. The fluorescence intensity of these probes changes upon binding to zinc, allowing for the visualization and monitoring of zinc ion concentrations in biological systems. [, ]

Q14: Can this compound derivatives be used for chloride sensing?

A14: Yes, this compound derivatives have been incorporated into polymeric films for chloride sensing applications. These films exhibit changes in fluorescence intensity upon binding to chloride, enabling chloride quantification. The hydrophilic nature of these films makes them suitable for detecting chloride in human sweat, offering potential for cystic fibrosis diagnosis. []

Q15: Have computational methods been applied to study this compound?

A15: Yes, computational chemistry has been employed to study this compound and its derivatives.

- Molecular Modeling: Molecular modeling techniques have been used to investigate the conformation of substituted aryl quinolyl sulfones derived from this compound. []

- Density Functional Theory (DFT): DFT calculations have been used to analyze the electronic structure, bonding, and spectroscopic properties of this compound N-oxide dihydrate. []

- Hartree-Fock (HF) Method: The HF method, another quantum chemical approach, has also been used to calculate bond lengths and angles in this compound N-oxide dihydrate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。